molecular formula C12H19ClN2O2S B2369849 5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride CAS No. 1955524-11-4

5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride

Cat. No. B2369849
CAS RN: 1955524-11-4
M. Wt: 290.81
InChI Key: GOTPKDFAGYEBPH-UHFFFAOYSA-N
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Description

5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride is a chemical compound with the CAS Number: 1955524-11-4 . It has a molecular weight of 290.81 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O2S.ClH/c1-8-5-10(7-14-11-3-4-11)6-12(9(8)2)17(13,15)16;/h5-6,11,14H,3-4,7H2,1-2H3,(H2,13,15,16);1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Tetrahydroisoquinolines Synthesis : This compound has been used in the synthesis of tetrahydroisoquinolines, which are key structures in agents for treating various conditions like cancer, hepatitis C, CNS disorders, and psychosis. The synthesis involves the use of sulfonamide derivatives like 5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride (Bunce, Cain, & Cooper, 2012).

Biological and Pharmacological Research

  • Cyclooxygenase-2 Inhibitors : It has been utilized in synthesizing sulfonamide substituted 1,5-diarylimidazole derivatives, showing potential as cyclooxygenase-2 (COX-2) inhibitors (Navidpour, Amini, Miri, Firuzi, Tavakkoli, & Shafiee, 2014).
  • Cancer Research : Research indicates the use of sulfonamide derivatives, including this compound, in inducing apoptosis in cancer cells and activating key phosphorylation pathways (Cumaoğlu, Dayan, Agkaya, Ozkul, & Ozpozan, 2015).

Antibacterial and Antifungal Research

  • Antimicrobial Activity : Sulfonamide derivatives have shown significant antimicrobial and antifungal activities, suggesting potential for development as novel antibacterial and antifungal agents (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012).

Molecular Biology and Chemistry

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

5-[(cyclopropylamino)methyl]-2,3-dimethylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.ClH/c1-8-5-10(7-14-11-3-4-11)6-12(9(8)2)17(13,15)16;/h5-6,11,14H,3-4,7H2,1-2H3,(H2,13,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTPKDFAGYEBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)N)CNC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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